molecular formula C17H19N3O3S B2704617 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320851-26-9

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2704617
CAS No.: 2320851-26-9
M. Wt: 345.42
InChI Key: WMCCORVNJIOSBR-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiazole ring: Starting from a suitable thiazole precursor, such as 2-aminothiazole, which can be synthesized through the Hantzsch thiazole synthesis.

    Attachment of the piperazine ring: The thiazole derivative can be reacted with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the 4-methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.

Major Products

    Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one.

    Reduction: Formation of 4-(3-(4-Methoxyphenyl)propan-1-ol)-1-(thiazol-2-yl)piperazin-2-one.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(3-(4-Methylphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Uniqueness

4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-24-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCCORVNJIOSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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